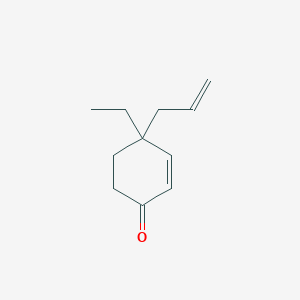

4-Allyl-4-ethylcyclohex-2-enone

Description

Properties

CAS No. |

122444-62-6 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

4-ethyl-4-prop-2-enylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3,5,8H,1,4,6-7,9H2,2H3 |

InChI Key |

WLQBXBKGVMGNKX-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)C=C1)CC=C |

Canonical SMILES |

CCC1(CCC(=O)C=C1)CC=C |

Synonyms |

4-allyl-4-ethylcyclohex-2-enone |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Allyl 4 Ethylcyclohex 2 Enone and Substituted Cyclohexenone Derivatives

Convergent and Divergent Synthetic Strategies to Substituted Cyclohexenones

Annulation, the process of building a new ring onto a pre-existing system, is a cornerstone of cyclohexenone synthesis. uitm.edu.my These reactions are invaluable for creating the six-membered ring characteristic of cyclohexenones and have been instrumental in the synthesis of complex molecules like steroids and terpenes. uitm.edu.my

A fundamental and widely employed method for constructing cyclohexenone rings is the sequential combination of a Michael addition and an Aldol (B89426) condensation. numberanalytics.comjove.comjove.com This two-step process is a reliable strategy for forming a six-membered ring with the creation of two new carbon-carbon bonds. jove.comjove.com

The sequence begins with the Michael addition, where a nucleophile, typically an enolate generated from a ketone or a related 1,3-dicarbonyl compound, performs a conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor). jove.comtamu.edu This step forms a new carbon-carbon single bond and results in a Michael adduct. jove.comtamu.edu Following this, an intramolecular aldol condensation occurs. A base abstracts an acidic α-proton from the adduct to form a new enolate, which then attacks one of the carbonyl carbons within the same molecule to form a six-membered ring. jove.comtamu.edu The resulting cyclic β-hydroxy ketone (an aldol adduct) readily undergoes dehydration, often under the reaction conditions, to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product. tamu.edu

The versatility of this sequence allows for the synthesis of a wide range of substituted cyclohexenones by varying the Michael donor and acceptor. For instance, the reaction of ethyl acetoacetate (B1235776) with trans-chalcone, catalyzed by sodium hydroxide, produces 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone. tamu.edu

Table 1: Examples of Cyclohexenone Synthesis via Michael-Aldol Sequence

| Michael Donor | Michael Acceptor | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | trans-Chalcone | NaOH, 95% Ethanol, Reflux | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | tamu.edu |

| Cyclohexanone (B45756) | Methyl Vinyl Ketone | Base catalyst | A bicyclic cyclohexenone derivative | wikipedia.org |

| Ethyl Acetoacetate | 4-Methoxychalcone | NaOH | Ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-1-carboxylate | uitm.edu.my |

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is the most prominent example of a Michael addition followed by an intramolecular aldol condensation. numberanalytics.comwikipedia.org It is a cornerstone method for creating a six-membered ring by forming three new carbon-carbon bonds and is particularly effective for synthesizing fused ring systems. wikipedia.org The classic reaction involves a ketone and methyl vinyl ketone, which react to form an α,β-unsaturated ketone within a new cyclohexane (B81311) ring. wikipedia.org This reaction has been pivotal in the synthesis of complex natural products, including steroids like cortisone. numberanalytics.comwikipedia.org

To generate analogues of 4-allyl-4-ethylcyclohex-2-enone, which is substituted at the C4 position, variations of the Robinson annulation are required. Standard Robinson annulation typically yields products substituted at positions other than C4 of the newly formed ring. However, by carefully selecting the starting materials, specifically the Michael donor, one can introduce substituents at the desired position. For the synthesis of 4,4-disubstituted cyclohexenones, a β-keto ester or a cyclic diketone with the desired substituents (e.g., allyl and ethyl groups) at the α-position would be required as the Michael donor.

Variants of the Robinson annulation also include the use of different Michael acceptors. The Wichterle reaction, for instance, employs 1,3-dichloro-cis-2-butene instead of methyl vinyl ketone to prevent undesirable side reactions like polymerization. wikipedia.org Asymmetric synthesis of cyclohexenone derivatives, such as the Wieland-Miescher ketone, can be achieved using proline catalysis in a Robinson annulation, highlighting the adaptability of the reaction for creating chiral molecules. wikipedia.org Recent developments have even focused on rare variants, such as the reaction between a simple dialkyl ketone and an enone lacking an enolizable group (like chalcone), where both α-carbons of the ketone act as nucleophiles in the cascade. nih.govacs.org

Table 2: Robinson Annulation Variants for Substituted Cyclohexenones

| Michael Donor | Michael Acceptor Variant | Significance/Product Type | Reference |

|---|---|---|---|

| 2-Methyl-cyclohexane-1,3-dione | Methyl Vinyl Ketone | Forms the Wieland–Miescher ketone, a key steroid precursor. | wikipedia.org |

| Ketone | 1,3-Dichloro-cis-2-butene | Wichterle reaction; avoids polymerization of the Michael acceptor. | wikipedia.org |

| Acetone | 4'-Nitrochalcone | Rare variant where a simple ketone provides both nucleophilic centers; used in developing enantioselective methods. | nih.gov |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. acs.orgnih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple, readily available precursors, aligning with the principles of green chemistry. acs.org

One notable MCR approach to constructing polyfunctionalized cyclohexanones involves the three-component reaction of α-alkenoyl ketene (B1206846) S,S-acetals, aldehydes, and active methylene (B1212753) compounds. acs.orgacs.org This reaction proceeds smoothly in an acidic medium, yielding highly substituted cyclohexanones with excellent regio- and diastereoselectivity. acs.orgacs.org The proposed mechanism involves a tandem sequence: it begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive intermediate. acs.org This is followed by an intermolecular Michael addition of the ketene S,S-acetal to this intermediate, which then undergoes an intramolecular Michael addition to cyclize and form the cyclohexanone ring. acs.org This method demonstrates broad functional group tolerance, allowing for a diverse range of substituents on the final cyclohexanone product. acs.org

Table 3: Multicomponent Synthesis of Functionalized Cyclohexanones

| Component 1 | Component 2 | Component 3 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| α-Alkenoyl ketene S,S-acetal | Aldehyde | Active Methylene Compound (e.g., Dimedone) | Glacial Acetic Acid in THF | Polyfunctionalized Cyclohexanone | acs.orgacs.org |

| 6-Aminouracil | Aldehyde | Secondary Amine | Acetic Acid in Ethanol | Pyrimido[4,5-d]-pyrimidines (via C-H functionalization) | nih.gov |

Transition metal catalysis offers powerful and often milder alternatives to classical methods for ring formation. Gold catalysts, in particular, have emerged as highly effective for a variety of organic transformations due to their ability to activate alkynes and alkenes towards nucleophilic attack. acs.org

A novel and efficient method for synthesizing substituted cyclohexenones is the gold(I)-catalyzed hydrative cyclization of 1,6-diynes. acs.orgorganic-chemistry.orgnih.gov This reaction, catalyzed by a gold(I) complex such as (MeAuPPh₃) in conjunction with a Brønsted acid co-catalyst, transforms 4-substituted 1,6-diynes into highly substituted 3-methylcyclohex-2-enones in good to excellent yields. acs.orgorganic-chemistry.org

The reaction proceeds under mild conditions, typically heating at 70°C in methanol (B129727) with a stoichiometric amount of water. acs.orgorganic-chemistry.org The proposed mechanism involves the gold catalyst coordinating to one of the alkyne moieties of the 1,6-diyne, which activates it for nucleophilic attack by water. organic-chemistry.org This is followed by a cyclization step onto the second alkyne, and subsequent protodeauration and double-bond isomerization to furnish the final cyclohexenone product. organic-chemistry.org This methodology exhibits broad functional group tolerance, accommodating esters, phosphonates, and phenyl groups on the diyne backbone. organic-chemistry.org The choice of acid cocatalyst and solvent is crucial; methanesulfonic acid and methanol were found to be optimal. acs.org

This hydrative cyclization represents a significant advance, providing a direct route to functionalized cyclohexenones that avoids the multi-step sequences often required in classical approaches. organic-chemistry.org It has also been extended to domino cyclizations of more complex diynes to afford α-hydroxycyclohexenones, demonstrating its utility in the synthesis of natural products like (-)-gabosine H. core.ac.uk

Table 4: Gold(I)-Catalyzed Hydrative Cyclization of 1,6-Diynes

| Substrate | Catalyst System | Solvent/Temp | Yield | Product | Reference |

|---|---|---|---|---|---|

| 4,4-(Dimethoxycarbonyl)hepta-1,6-diyne | [(Ph₃P)AuCH₃] (2 mol%), TfOH (50 mol%) | Methanol, 70°C | 94% (GC) | 4,4-(Dimethoxycarbonyl)-3-methylcyclohex-2-enone | acs.orgacs.org |

| 1,6-Heptadiyne | [(Ph₃P)AuCH₃], MsOH | Methanol, 70°C | 71% | 3-Methylcyclohex-2-enone | acs.org |

| 4-Phenyl-4-methoxycarbonyl-1,6-heptadiyne | [(Ph₃P)AuCH₃], MsOH | Methanol, 70°C | 85% | 3-Methyl-4-phenyl-4-methoxycarbonylcyclohex-2-enone | organic-chemistry.org |

| Diyne with t-butylcarbonate group | Ph₃PAuNTf₂ | Dichloromethane, rt | Quantitative | Intermediate for α-hydroxycyclohexenone | core.ac.uk |

Biocatalytic Approaches to Chiral Cyclohexenones

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze complex transformations with remarkable precision, making them ideal for the production of enantiomerically pure cyclohexenones.

The formation of the enone moiety in a cyclohexanone ring can be achieved through enzymatic desaturation. This process involves the introduction of a double bond into a saturated or partially saturated ring system. While naturally occurring dehydrogenases capable of this transformation are rare, research has focused on discovering and engineering enzymes with the desired activity. nih.gov

A promising approach involves the use of sequence similarity networks to mine for novel dehydrogenases from vast sequence databases. This has led to the identification of FAD-dependent enzymes that can efficiently catalyze the desymmetrizing desaturation of cyclohexanones. This method allows for the generation of diverse cyclohexenones bearing a remote γ-quaternary stereocenter. nih.gov The enzymatic approach often overcomes challenges associated with enzyme promiscuity, leading to higher efficiency and better reaction control. nih.gov

A highly effective biocatalytic strategy for generating chiral 4,4-disubstituted 2-cyclohexenones is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This transformation is efficiently catalyzed by ene-reductases from the Old Yellow Enzyme (OYE) family, such as OPR3 and YqjM. Current time information in Bangalore, IN.researchgate.netnih.gov

This biocatalytic hydrogenation breaks the symmetry of the cyclohexadienone substrate, creating a valuable quaternary stereocenter with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). Current time information in Bangalore, IN.researchgate.netnih.gov The high selectivity is attributed to the enzyme's active site, which provides a chiral environment for the reaction. Current time information in Bangalore, IN. This method has been shown to be scalable to the gram-scale while maintaining high efficiency and selectivity, offering a sustainable route to optically pure chiral cyclohexenones. nih.gov

| Enzyme (Family) | Substrate | Transformation | Key Feature | ee (%) | Reference |

| FAD-dependent dehydrogenase | Cyclohexanones | Desymmetrizing desaturation | Forms γ-quaternary stereocenter | High | nih.gov |

| Ene-reductases (OPR3, YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Desymmetrizing hydrogenation | Forms 4,4-disubstituted 2-cyclohexenones | >99 | Current time information in Bangalore, IN.researchgate.netnih.gov |

Table 2: Biocatalytic Approaches to Chiral Cyclohexenones

Installation and Functionalization of Allyl and Ethyl Moieties at the C4 Position

The construction of the this compound structure requires the precise and stereocontrolled installation of both an allyl and an ethyl group at the C4 position, creating a quaternary carbon center.

Regioselective Alkylation Strategies at the C4 Position

Achieving regioselective alkylation at the C4 position of a cyclohexenone or its precursors is a significant synthetic challenge. One documented approach involves the alkylation of a β-ethoxy-α,β-unsaturated ketone intermediate. For instance, (±)-6-allyl-3-ethoxy-2-cyclohexene-1-one has been synthesized by treating the corresponding sodium enolate with allyl bromide. reading.ac.uk This intermediate can then undergo further transformation to yield a 4-allyl-substituted cyclohexenone. reading.ac.uk

While direct C4-alkylation of a pre-formed cyclohexenone can be difficult due to competing reactions at other positions (such as the α-carbon or conjugate addition), strategies involving the use of blocking groups or specific enolate formation conditions can enhance C4 selectivity. Research into the regioselective alkylation of related cyclic systems, such as pyridines, has demonstrated the utility of removable blocking groups to direct alkylation to the C4 position with high selectivity. nih.gov Similar principles could potentially be applied to cyclohexenone systems.

Stereocontrol in C4 Quaternary Carbon Formation

The creation of the C4 quaternary stereocenter with a specific configuration is a critical aspect of synthesizing enantiomerically pure this compound. The stereoselective synthesis of quaternary carbons is a formidable challenge in organic chemistry. Current time information in Bangalore, IN.nih.gov

One powerful method for establishing quaternary stereocenters is the Birch reduction-alkylation of chiral esters of salicylic (B10762653) acids. This auxiliary-controlled diastereoselective reaction allows for the formation of 1,4-cyclohexadienes bearing quaternary stereogenic centers in good yields and with high diastereoselectivity. nih.govacs.org The chiral auxiliary, such as 8-phenylmenthol, directs the incoming electrophile to one face of the enolate intermediate. nih.govacs.org

Another approach involves the intramolecular Heck reaction. Studies have shown that the double Heck cyclization of certain cyclohexene (B86901) substrates can form contiguous quaternary stereocenters with high diastereoselectivity. chemrxiv.org The stereochemical outcome is influenced by the avoidance of steric interactions during the insertion step. chemrxiv.org

The catalytic asymmetric conjugate addition to cyclic enones is also a well-established method for constructing all-carbon quaternary stereocenters. researchgate.net While this typically forms a quaternary center at the β-position (C3), subsequent manipulations could potentially lead to the desired C4-substituted product.

| Method | Substrate Type | Key Feature | Stereoselectivity | Reference |

| Birch Reduction-Alkylation | Chiral esters of salicylic acids | Auxiliary-controlled diastereoselective alkylation | High d.r. | nih.govacs.org |

| Intramolecular Heck Reaction | Substituted cyclohexenes | Formation of contiguous quaternary centers | High diastereoselectivity | chemrxiv.org |

| Catalytic Asymmetric Conjugate Addition | Cyclic enones | Formation of β-quaternary stereocenters | High ee | researchgate.net |

Table 3: Methods for Stereocontrolled C4 Quaternary Carbon Formation

Novel Reagents and Catalysts in this compound Synthesis

Recent advancements in synthetic methodology have provided powerful tools for the construction of substituted cyclohexenones. These include the use of versatile building blocks like organoboron compounds and methoxyallene (B81269), as well as the development of sophisticated asymmetric catalytic systems that allow for the synthesis of specific enantiomers of chiral cyclohexenones.

Organoboron compounds have emerged as indispensable reagents in organic synthesis due to their stability, low toxicity, and diverse reactivity. A particularly innovative one-pot strategy involves the direct conversion of boronic esters into α,β-unsaturated ketones (enones) using methoxyallene as a three-carbon building block. nih.gov This methodology is notable for its stereospecificity and broad applicability to primary, secondary, and tertiary boronic esters. nih.gov

The process begins with the reaction of a boronic ester with lithiated methoxyallene to form a boronate complex. Subsequent protonation of this complex at low temperatures (e.g., -78 °C with acetic acid) instigates a stereospecific 1,2-migration of the organic group from the boron atom to the adjacent carbon. The resulting allylic boronic ester is then oxidized in the same pot using an agent like sodium perborate (B1237305) (NaBO₃·4H₂O) to yield the final enone product. nih.gov A key advantage of this method is its complete enantiospecificity when using chiral boronic esters, meaning the stereochemical integrity of the migrating group is fully retained in the product. nih.gov The versatility of the intermediate allenyl boronate complex is further demonstrated by its ability to react with various electrophiles, not just a proton, leading to a wide array of α-functionalized enones. nih.gov

| Entry | Boronic Ester Substrate | Reaction Conditions | Product Enone | Yield (%) |

|---|---|---|---|---|

| 1 | Phenethyl pinacol (B44631) boronic ester | 1) Lithiated methoxyallene, THF, -40°C 2) AcOH, -78°C 3) NaBO₃·4H₂O | 1-Phenylpent-1-en-3-one | 89 |

| 2 | (S)-1-Phenylethyl pinacol boronic ester | 1) Lithiated methoxyallene, THF, -40°C 2) AcOH, -78°C 3) NaBO₃·4H₂O | (S)-4-Phenylpent-1-en-3-one | 85 (>99% ee) |

| 3 | Cyclohexyl pinacol boronic ester | 1) Lithiated methoxyallene, THF, -40°C 2) AcOH, -78°C 3) NaBO₃·4H₂O | 1-Cyclohexylprop-2-en-1-one | 81 |

Another powerful application of organoboron chemistry is the catalytic conjugate addition of potassium organotrifluoroborate salts to vinylogous esters. This reaction, followed by an aldol condensation, provides a tandem synthesis route to chiral δ-substituted cyclohexenones. nih.govnsf.gov This approach highlights the utility of organoboron compounds as nucleophilic partners in carbon-carbon bond-forming reactions for building the cyclohexenone framework. Methoxyallene itself is a versatile C3 building block, with its chemistry and that of its lithiated intermediates being well-exploited in numerous synthetic applications. dntb.gov.uathieme-connect.com

The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge in modern chemistry. Asymmetric catalysis offers an elegant solution by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One prominent strategy is the asymmetric transfer hydrogenation (ATH) of a prochiral cyclohexenone precursor. nih.govmdpi.com This reaction often employs bifunctional ruthenium catalysts, such as (R,R)- or (S,S)-Noyori-type catalysts, to deliver hydrogen selectively to one face of the double bond, thereby establishing the desired stereocenter. For example, the asymmetric reduction of a cyclohexenone precursor using an (S,S)-catalyst can yield the corresponding (S)-allylic alcohol with high yield and enantioselectivity. nih.govmdpi.com The efficiency and selectivity of the ATH reaction can be sensitive to the specific structure of the cyclohexenone substrate. nih.gov

Organocatalysis provides another powerful avenue for enantioselective synthesis. Chiral organocatalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), have been successfully used to catalyze the conjugate addition of nucleophiles to achieve high enantioselectivity. nih.govnsf.gov For instance, a bisperfluorotoluyl-BINOL catalyst has been shown to facilitate the conjugate addition of potassium organotrifluoroborate salts to doubly vinylogous esters. nih.govnsf.gov This key step, when followed by an aldol condensation, produces chiral δ-substituted cyclohexenones in high yields and with excellent enantiomeric excess (ee), often in the range of 89-98% ee. nih.govnsf.gov This method demonstrates the power of combining organoboron reagents with asymmetric organocatalysis to construct complex chiral structures. nsf.gov

| Catalyst/Method | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| (R,R)- or (S,S)-Ruthenium Catalyst | Prochiral Cyclohexenone | Enantioenriched Allylic Alcohol | Yields up to 78%, Enantiomeric excess up to 94% ee. | nih.gov, mdpi.com |

| Bisperfluorotoluyl-BINOL | Doubly Vinylogous Ester + Organotrifluoroborate | δ-Substituted Cyclohexenone | Yields up to 89%, Enantiomeric excess between 89-98% ee. | nih.gov, nsf.gov |

These advanced catalytic methodologies underscore the progress in modern synthetic chemistry, enabling the efficient and highly selective production of complex chiral molecules and offering viable pathways for the enantioselective synthesis of this compound and its derivatives.

Iv. Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis of 4 Allyl 4 Ethylcyclohex 2 Enone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic compounds. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides unparalleled insight into the chemical environment of individual atoms.

The analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the initial and most fundamental layer of structural information for 4-allyl-4-ethylcyclohex-2-enone.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the expected signals would include:

Vinyl Protons: The protons on the cyclohexenone ring and the allyl group would appear in the downfield region (typically δ 5.0-7.0 ppm) due to the deshielding effect of the double bonds. The proton on the β-carbon of the enone system (C-2) is expected to be the most downfield of the ring protons.

Allylic and Methylene (B1212753) Protons: The protons on the carbons adjacent to the double bonds and the ethyl group would resonate in the mid-field region (typically δ 2.0-3.0 ppm).

Alkyl Protons: The methyl protons of the ethyl group would appear in the upfield region (typically δ 0.8-1.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment. Key expected resonances for this compound include:

Carbonyl Carbon: A characteristic signal for the ketone carbonyl group (C=O) is expected in the highly deshielded region of the spectrum (typically δ 190-210 ppm).

Olefinic Carbons: The sp²-hybridized carbons of the cyclohexenone ring and the allyl group would appear in the downfield region (typically δ 100-150 ppm).

Quaternary Carbon: The C-4 carbon, being a quaternary center, would show a distinct signal.

Aliphatic Carbons: The sp³-hybridized carbons of the ethyl group and the cyclohexenone ring would resonate in the upfield region of the spectrum.

The precise chemical shifts are influenced by the solvent and the specific stereochemistry of the molecule.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to trace the connectivity within the cyclohexenone ring and the allyl and ethyl substituents. For instance, it would show correlations between the vinyl protons of the allyl group and the methylene protons attached to the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Beyond connectivity, advanced NMR experiments can define the stereochemistry of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is a powerful tool for determining the relative stereochemistry of substituents on a ring. For this compound, NOESY could reveal the spatial relationship between the allyl and ethyl groups at the C-4 position and the protons on the cyclohexenone ring.

COSY, HSQC, and HMBC: While primarily used for connectivity, the analysis of coupling constants in COSY spectra and the presence or absence of certain long-range correlations in HMBC can also provide stereochemical clues. sdsu.eduscience.gov

The following table summarizes the expected NMR data for this compound based on the analysis of similar compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C=O (C-1) | - | 199-205 | HMBC to protons on C-2 and C-6 |

| =CH (C-2) | 6.5-6.8 | 150-160 | COSY to C-3 proton; HSQC to C-2 |

| =CH (C-3) | 5.8-6.1 | 125-135 | COSY to C-2 proton; HSQC to C-3 |

| C-4 | - | 40-50 | HMBC to protons on allyl and ethyl groups |

| -CH₂- (C-5) | 2.3-2.6 | 30-40 | COSY to C-6 protons; HSQC to C-5 |

| -CH₂- (C-6) | 2.1-2.4 | 35-45 | COSY to C-5 protons; HSQC to C-6 |

| Allyl -CH₂- | 2.2-2.5 | 40-45 | COSY to allyl vinyl protons; HSQC to allyl CH₂ |

| Allyl =CH- | 5.6-5.9 | 130-135 | COSY to allyl CH₂ and terminal CH₂; HSQC to allyl =CH- |

| Allyl =CH₂ | 5.0-5.2 | 118-122 | COSY to allyl =CH-; HSQC to allyl =CH₂ |

| Ethyl -CH₂- | 1.5-1.8 | 30-35 | COSY to ethyl CH₃; HSQC to ethyl CH₂ |

| Ethyl -CH₃ | 0.8-1.0 | 8-12 | COSY to ethyl CH₂; HSQC to ethyl CH₃ |

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

C=O Stretch: A strong, sharp absorption band in the region of 1660-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the cyclohexenone ring and the allyl group are expected in the 1600-1680 cm⁻¹ region.

=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the vinyl groups will appear above 3000 cm⁻¹.

C-H Stretch: The stretching vibrations of the sp³ C-H bonds of the ethyl group and the cyclohexenone ring will appear just below 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl protons can provide further structural information.

The following table summarizes the expected key IR absorption bands for this compound. figshare.comacs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1660-1700 | Strong |

| Alkene | C=C Stretch | 1600-1680 | Medium-Weak |

| Vinyl C-H | =C-H Stretch | > 3000 | Medium |

| Alkyl C-H | -C-H Stretch | < 3000 | Strong |

Modern IR spectroscopy often employs advanced sampling techniques that simplify sample preparation and enhance data quality.

Attenuated Total Reflectance (ATR): ATR is a widely used technique where the IR beam is passed through a crystal with a high refractive index. The sample is brought into contact with the crystal, and the IR beam penetrates a short distance into the sample, allowing for the acquisition of an IR spectrum with minimal sample preparation. This would be an ideal method for analyzing a liquid sample of this compound.

Diffuse Reflectance Infrared Fourier Transform (DRIFT): DRIFT is primarily used for analyzing solid samples. The IR beam is focused onto the sample, and the diffusely scattered light is collected and analyzed. If this compound were a solid or adsorbed onto a solid matrix, DRIFT would be a suitable analytical technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores.

The key to the UV-Vis absorption of this compound is the α,β-unsaturated ketone functionality, which acts as a chromophore. nih.gov This conjugated system gives rise to characteristic electronic transitions when it interacts with ultraviolet light. The two primary transitions observed for this type of chromophore are the n→π* (n to pi star) and π→π* (pi to pi star) transitions. nih.govacs.org

The π→π* transition is a high-energy, high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For transoid α,β-unsaturated ketones, this typically appears in the 220–250 nm region. rsc.org The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom's lone pair to the π* antibonding orbital. This transition is lower in energy and intensity (forbidden), appearing at longer wavelengths, generally between 310–330 nm. nih.govbgu.ac.il The exact position and intensity (λmax and ε) of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the cyclohexenone ring. nih.gov

| Electronic Transition | Orbital Change | Typical Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Electron moves from a π bonding orbital to a π antibonding orbital. | ~220-250 nm | High (10,000 - 20,000 M⁻¹cm⁻¹) |

| n → π | Electron moves from a non-bonding orbital (oxygen lone pair) to a π antibonding orbital. | ~310-330 nm | Low (50 - 100 M⁻¹cm⁻¹) |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis.

The choice of ionization technique is critical for the successful analysis of this compound.

Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. bris.ac.uk This method provides a detailed fragmentation pattern useful for structural elucidation but may result in a weak or absent molecular ion peak ([M]•+).

Chemical Ionization (CI): A softer ionization method that uses a reagent gas (like methane (B114726) or ammonia) to protonate the analyte. This results in a prominent pseudomolecular ion ([M+H]+) and less fragmentation than EI, making it useful for confirming molecular weight.

Electrospray Ionization (ESI): A very soft ionization technique typically used for polar, non-volatile compounds. For a less polar molecule like this compound, ESI might be challenging but could potentially form adducts with ions like sodium ([M+Na]+) or a protonated molecule ([M+H]+) under specific solvent conditions. sioc-journal.cn

Atmospheric Pressure Chemical Ionization (APCI): Well-suited for relatively nonpolar, thermally stable molecules that are not easily ionized by ESI. bris.ac.uk APCI would likely produce a strong protonated molecule ([M+H]+) for this compound, providing clear molecular weight information with some structurally significant fragmentation. bris.ac.uk

| Ionization Technique | Principle | Expected Ion for C11H16O | Key Advantage |

|---|---|---|---|

| Electron Ionization (EI) | Bombardment with high-energy electrons. | [M]•+ (m/z 164), extensive fragments | Rich fragmentation pattern for structural fingerprinting. |

| Chemical Ionization (CI) | Proton transfer from a reagent gas. | [M+H]+ (m/z 165) | Clear molecular weight confirmation with reduced fragmentation. |

| Electrospray Ionization (ESI) | Ion formation from charged droplets. | [M+H]+ (m/z 165), [M+Na]+ (m/z 187) | Very soft ionization for fragile molecules (less applicable here). |

| Atmospheric Pressure Chemical Ionization (APCI) | Ion-molecule reactions at atmospheric pressure. | [M+H]+ (m/z 165) | Good for moderately polar to nonpolar compounds, robust molecular ion. bris.ac.uk |

The fragmentation pattern observed in the mass spectrum, particularly from EI, provides a roadmap to the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted. Cleavage of the bonds adjacent (alpha-cleavage) to the carbonyl group is common. Loss of the ethyl group (C2H5•, 29 Da) would lead to a fragment ion at m/z 135. Similarly, loss of the allyl group (C3H5•, 41 Da) would produce a fragment at m/z 123. Another significant fragmentation pathway for ketones is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer, which can lead to characteristic neutral losses.

| m/z Value | Proposed Fragment Structure/Origin | Neutral Loss |

|---|---|---|

| 164 | Molecular Ion [C11H16O]•+ | - |

| 135 | Loss of the ethyl group, [M-C2H5]•+ | •C2H5 (29 Da) |

| 123 | Loss of the allyl group, [M-C3H5]•+ | •C3H5 (41 Da) |

| 95 | Retro-Diels-Alder (RDA) type fragmentation or subsequent losses from other fragments. | Varies |

| 81 | Common fragment in cyclohexene (B86901) systems. sioc-journal.cn | Varies |

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures m/z values to several decimal places. copernicus.org This high accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would confirm that the ion measured at a nominal mass of 164 actually has a mass corresponding to the exact mass of C11H16O (164.1201 Da). This capability is crucial for distinguishing between different molecular formulas that might have the same nominal mass and for confirming the elemental composition of fragment ions. webqc.orgnih.gov

| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C11H16O | 164 | 164.120115 | 164.1203 | 1.13 |

| C10H12N2O | 176 | 176.094963 | - | - |

| C9H12O3 | 168 | 168.078644 | - | - |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. If a single enantiomer can be crystallized, X-ray diffraction analysis can determine its absolute stereochemistry (whether it is the R or S enantiomer) without ambiguity, often through the use of anomalous dispersion effects, especially if a heavy atom is present or can be introduced via a derivative. soton.ac.uklibretexts.org

Furthermore, this technique reveals precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state. For this compound, this would define the puckering of the six-membered ring, which typically adopts a half-chair conformation, and the spatial orientation of the equatorial/axial nature of the allyl and ethyl substituents at the C4 position. thieme-connect.com

| Structural Parameter | Information Provided by X-ray Crystallography |

|---|---|

| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the C4 chiral center. libretexts.org |

| Molecular Conformation | Precise geometry of the cyclohexenone ring (e.g., half-chair) and the orientation of substituents. |

| Bond Lengths and Angles | Highly accurate measurements of all interatomic distances and angles. |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal lattice (e.g., hydrogen bonding, van der Waals forces). |

Other Specialized Spectroscopic Techniques (e.g., Raman Spectroscopy, Electron Paramagnetic Resonance (EPR))

Beyond the core spectroscopic techniques of NMR, IR, and mass spectrometry, other specialized methods offer deeper insights into the molecular structure, vibrational modes, and potential for radical formation of this compound. Raman spectroscopy provides complementary vibrational information to IR spectroscopy, while Electron Paramagnetic Resonance (EPR) is essential for studying paramagnetic species, such as radicals that could be formed from this molecule under certain conditions.

The most prominent peaks in the Raman spectrum of this compound would arise from the stretching vibrations of the carbon-carbon and carbon-oxygen double bonds. The conjugated C=O and C=C bonds of the cyclohexenone ring give rise to strong and distinct Raman signals. The position of these bands is sensitive to substitution and the local molecular environment. cdnsciencepub.com

Detailed Research Findings:

Studies on similar cyclic ketones have shown that the C=O stretching vibration typically appears in the range of 1660-1700 cm⁻¹. researchgate.netresearchgate.net For 2-cyclohexen-1-one, a parent structure, the C=O stretch is observed around 1672 cm⁻¹. researchgate.net The presence of alkyl substituents at the C4 position, as in this compound, can slightly alter this frequency. The C=C stretching vibration of the enone system is expected in the 1600-1650 cm⁻¹ region. researchgate.net

The allyl group will also present characteristic Raman signals. The C=C stretching of the allyl double bond is anticipated to appear around 1640-1650 cm⁻¹, potentially overlapping with the enone C=C stretch. The =C-H stretching of the allyl group would be found at higher wavenumbers, typically above 3000 cm⁻¹.

Computational studies using Density Functional Theory (DFT) have proven to be a powerful tool for predicting and assigning vibrational frequencies for complex organic molecules, including cyclohexanone (B45756) derivatives. nih.govnih.gov Such calculations for this compound would provide a theoretical Raman spectrum, aiding in the assignment of experimental bands and offering insights into the vibrational modes.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| C=O Stretch (Enone) | 1665 - 1685 | Strong | Sensitive to conjugation and substitution. |

| C=C Stretch (Enone) | 1610 - 1630 | Medium-Strong | Conjugated with the carbonyl group. |

| C=C Stretch (Allyl) | 1640 - 1650 | Medium | Characteristic of the terminal double bond. |

| =C-H Stretch (Allyl) | 3070 - 3090 | Medium | Vinyl C-H stretching. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Stretching vibrations of ethyl and methylene groups. |

| Ring Vibrations | 800 - 1200 | Medium-Weak | Complex modes involving the cyclohexene ring. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. novilet.eu While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, it can be converted into paramagnetic radical species under certain conditions, such as through chemical oxidation, reduction, or photochemical excitation. EPR spectroscopy is the definitive method for the detection and characterization of such radicals. researchgate.netresearchgate.net

Detailed Research Findings:

The structure of this compound offers several possibilities for radical formation. For instance, hydrogen abstraction could occur at the allylic position, forming a resonance-stabilized allyl radical. acs.org Alternatively, radical species could add to the double bond of the enone system or the allyl group. researchgate.net The study of radicals derived from cyclic enones has shown that the site of radical addition can be temperature-dependent.

The EPR spectrum of a radical derived from this compound would be characterized by its g-value and hyperfine coupling constants (A). The g-value for organic radicals is typically close to that of a free electron (approximately 2.0023). libretexts.org Deviations from this value can provide information about the electronic environment of the unpaired electron.

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in its vicinity. The resulting splitting pattern and the magnitude of the coupling constants are highly informative about the structure of the radical. For an allyl radical derivative of the title compound, significant hyperfine coupling would be expected with the protons on the carbons of the allyl system.

Spin-trapping techniques are often employed to study transient, unstable radicals. libretexts.org In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable nitroxide radical, whose EPR spectrum can be more easily detected and provides information about the original transient species.

Interactive Data Table: Predicted EPR Parameters for a Hypothetical 4-Ethyl-4-(prop-2-en-1-yl)cyclohex-2-en-1-yl Radical

| Parameter | Predicted Value | Notes |

| g-value | ~2.0025 | Typical for a carbon-centered organic radical. |

| A(H) - Allylic CH₂ | 13 - 15 G | Hyperfine coupling to the two protons of the methylene group adjacent to the double bond. |

| A(H) - Vinylic CH | 3 - 4 G | Hyperfine coupling to the terminal vinylic proton. |

| A(H) - Vinylic CH₂ | ~14 G | Hyperfine coupling to the two terminal vinylic protons. |

| A(H) - Ring Protons | 1 - 5 G | Smaller couplings expected from protons on the cyclohexene ring, depending on their distance and orientation relative to the unpaired electron. |

Vi. Advanced Applications of 4 Allyl 4 Ethylcyclohex 2 Enone in Complex Organic Synthesis and Methodology Development

4-Allyl-4-ethylcyclohex-2-enone as a Strategic Building Block in Total Synthesis

The construction of complex molecular architectures, particularly those found in nature, often relies on strategic building blocks that offer a combination of functionality and stereochemical potential. The cyclohexenone core is a common motif in many bioactive natural products, positioning its derivatives as important starting materials in total synthesis. uit.no

Precursor in Natural Product Synthesis

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently documented, the closely related analogue, 4-allyl-4-methylcyclohex-2-enone, serves as a pertinent example. reading.ac.uknih.gov The general utility of chiral cyclohex-2-enones as versatile building blocks for a multitude of natural products is well-established. rsc.org For instance, the synthesis of the spirocyclic framework of sesterterpenoid natural products has been accomplished using substituted cyclohexenone derivatives as key coupling partners. acs.org The strategic importance of the enone functionality is also highlighted in the total synthesis of molecules like (−)-lycopodine, where a tetracyclic α,β-unsaturated enone is a critical intermediate that undergoes subsequent diastereoselective catalytic hydrogenation. beilstein-journals.org The presence of the allyl group in this compound offers additional synthetic handles for carbon-carbon bond formation, such as through metathesis or oxidation/cleavage reactions, further expanding its potential as a precursor for complex natural products like steroids and alkaloids. dokumen.pub

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The cyclohexenone framework is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity. uit.no This makes this compound a valuable intermediate for generating libraries of compounds for drug discovery. The molecule's three key points of functionality—the electrophilic β-carbon of the enone, the carbonyl group, and the terminal double bond of the allyl group—can be selectively manipulated to create a wide range of derivatives. For example, the enone system can undergo conjugate addition reactions to introduce various substituents, while the ketone can be reduced or converted to other functional groups. The allyl side chain is amenable to transformations such as oxidation, epoxidation, or metathesis, allowing for the construction of diverse and complex side chains or annulated ring systems. This versatility enables the synthesis of novel molecular scaffolds that can be screened for various pharmacological activities.

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound makes it an ideal substrate for developing and testing new synthetic methodologies, particularly those focused on stereocontrol and catalytic efficiency.

Enone-Derived Intermediates in Stereoselective Transformations

The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis. The this compound scaffold provides an excellent platform for exploring stereoselective transformations. Asymmetric synthesis using enone substrates can create up to four new stereogenic centers in a single step through reactions like the Diels-Alder cycloaddition. mdpi.com

Key stereoselective transformations applicable to this enone include:

Asymmetric Conjugate Addition: The addition of nucleophiles to the β-position of the enone can be rendered enantioselective using chiral catalysts, establishing a stereocenter at the C5 position.

Stereoselective Reduction: The reduction of the carbonyl group can be controlled to produce either of the two diastereomeric allylic alcohols. For example, Luche reduction of α,β-unsaturated ketones using cerium-based reagents is known to be highly selective for 1,2-reduction, yielding allylic alcohols. mdpi.com

Allyl Group Manipulation: The allyl group can be functionalized through asymmetric dihydroxylation or epoxidation to introduce new stereocenters on the side chain.

Intramolecular Cyclizations: The use of enantioenriched allylsilanes, which can be derived from enones, in intramolecular cyclizations allows for efficient chirality transfer to produce enantioenriched cyclic alkenes. thieme-connect.com

These transformations generate chiral intermediates that are valuable for the synthesis of optically active target molecules. researchgate.netresearchgate.net

Catalytic Reactions with this compound as Substrate

Catalysis offers an efficient and atom-economical approach to chemical synthesis. This compound is a suitable substrate for a variety of catalytic reactions that can modify its structure with high selectivity.

| Catalytic Reaction Type | Catalyst/Reagent Example | Transformation | Potential Outcome | Reference |

| Asymmetric Conjugate Addition | Palladium(II) complexes with chiral ligands (e.g., PyOx) | Addition of arylboronic acids to the β-carbon of the enone. | Synthesis of β-aryl ketones with a new quaternary stereocenter. | nih.gov |

| Catalytic Hydrogenation | Ru/Al2O3, Pd/C | Reduction of the C=C double bond of the enone and/or the allyl group. | Selective saturation to form 4-allyl-4-ethylcyclohexanone (B13902129) or 4-ethyl-4-propylcyclohexenone. | beilstein-journals.orgresearchgate.net |

| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs Catalyst (e.g., G-II) | Intramolecular reaction between the allyl group and a tethered alkyne. | Formation of novel spirocyclic or fused-ring systems. | beilstein-journals.org |

| Visible-Light Photochemistry | Photosensitizers | Intramolecular [2+2] cycloaddition between the enone and allyl group. | Formation of bicyclic photoproducts. | acs.org |

These catalytic methods provide powerful tools for modifying the this compound scaffold, leading to the development of novel and efficient synthetic routes. The palladium-catalyzed conjugate addition, in particular, is a robust method for creating challenging all-carbon quaternary stereocenters. nih.gov

Strategies for Diversity-Oriented Synthesis (DOS) Enabled by the Cyclohexenone Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material, which is ideal for discovering new biological functions and developing new therapeutic agents. mdpi.comcam.ac.ukscispace.com The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. uit.no

A DOS strategy using this scaffold can employ branching reaction pathways where different reagents steer the synthesis toward distinct molecular frameworks. cam.ac.uk

Illustrative DOS Pathways from this compound:

| Functional Handle | Reaction Class | Exemplary Reagents | Resulting Structural Motif | Reference |

| Enone System (β-Carbon) | Michael Addition / Conjugate Addition | Organocuprates, thiols, amines | Functionalized cyclohexanones | nih.gov |

| Carbonyl Group | Reduction / Grignard Addition / Wittig Reaction | NaBH4, CeCl3; Alkyl-MgBr; Ph3P=CH2 | Allylic alcohols, tertiary alcohols, exocyclic alkenes | mdpi.com |

| Allyl Group | Olefin Metathesis / Oxidation-Cleavage | Grubbs Catalyst; O3 then Me2S | Spirocycles, fused rings, aldehydes/carboxylic acids | beilstein-journals.org |

| Combined Reactivity | Diels-Alder Reaction / Nazarov Cyclization | Dienophiles (e.g., maleimide); Lewis Acids | Polycyclic frameworks, cyclopentenoids | mdpi.com |

By systematically applying different reaction sequences to the core scaffold, a library of compounds with significant scaffold, appendage, and stereochemical diversity can be rapidly assembled. cam.ac.ukmdpi.com This approach maximizes the exploration of chemical space around the privileged cyclohexenone core, increasing the probability of identifying molecules with novel biological activities. beilstein-journals.orgmdpi.com

Green Chemistry Approaches in Cyclohexenone Transformations

Green chemistry principles are increasingly being integrated into the synthesis and transformation of complex molecules like substituted cyclohexenones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of biocatalysis, photocatalysis, and environmentally benign catalytic systems.

Biocatalytic Transformations:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical transformations. For 4,4-disubstituted cyclohexenones, biocatalysis offers powerful methods for creating chiral molecules, which are crucial in the pharmaceutical industry.

Ene-Reductase Catalyzed Desymmetrization: A significant green approach for the synthesis of chiral 4,4-disubstituted 2-cyclohexenones is the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases. acs.org This biocatalytic method can generate valuable quaternary stereocenters with high enantioselectivity (up to >99% ee). acs.org For instance, ene-reductases such as OPR3 and YqjM have been successfully employed for this transformation. acs.org This enzymatic process breaks the symmetry of the starting material to produce a single enantiomer of the chiral product, a significant challenge in traditional organic synthesis. acs.org

Baeyer-Villiger Biooxidations: Recombinant whole-cells expressing monooxygenases can be used for the Baeyer-Villiger oxidation of 4,4-disubstituted cyclohexenones. researchgate.net This "green chemistry" approach utilizes biocatalysts to produce chiral lactones, which are versatile intermediates in the synthesis of bioactive compounds. researchgate.net These enzymatic oxidations are known for their high chemo-, regio-, and enantioselectivity, mimicking nature's efficiency. researchgate.net

Interactive Data Table: Biocatalytic Desymmetrization of 4,4-Disubstituted 2,5-Cyclohexadienones

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | YqjM | (R)-4-Methyl-4-phenyl-cyclohex-2-enone | High | >99% |

| 4-(4'-Nitro-phenyl)-4-phenyl-cyclohexa-2,5-dienone | YqjM | (R)-4-(4'-Nitro-phenyl)-4-phenyl-cyclohex-2-enone | 35% | 94% |

| 4-(4'-Methoxy-phenyl)-4-phenyl-cyclohexa-2,5-dienone | OPR3 | (S)-4-(4'-Methoxy-phenyl)-4-phenyl-cyclohex-2-enone | 44% | 99% |

| 4-(4'-Methoxy-phenyl)-4-phenyl-cyclohexa-2,5-dienone | YqjM | (R)-4-(4'-Methoxy-phenyl)-4-phenyl-cyclohex-2-enone | 47% | >99% |

Source: Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. acs.org

Photocatalytic and Light-Mediated Reactions:

Visible light-mediated photochemistry is a powerful green tool as it often allows for reactions to occur at ambient temperature and pressure, reducing energy consumption.

Visible Light-Mediated [2+2] Photocycloaddition: The intramolecular [2+2] photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones can be initiated by visible light in the presence of a suitable sensitizer. acs.org This method allows for the construction of complex polycyclic structures with high regio- and diastereoselectivity. acs.org While direct application on this compound is not documented, the methodology is applicable to substituted cyclohexenones, demonstrating the potential for forming intricate molecular architectures under green conditions. acs.org The reactions can proceed with high yields (up to 99%) and excellent diastereoselectivity. acs.org

Environmentally Benign Catalysis:

The development of catalysts that are non-toxic, recyclable, and can operate under mild conditions is a cornerstone of green chemistry.

Copper(I)-NHC-Catalyzed Allylic Oxidation: Air-stable and environmentally benign copper(I)-N-heterocyclic carbene (NHC) catalysts have been developed for the allylic oxidation of alkenes to form functionalized cyclopentenones and cyclohexenones. liverpool.ac.uk This method is highly regio- and chemoselective and tolerates a wide range of functional groups. liverpool.ac.uk It represents a powerful protocol for the functionalization of sp³ C-H bonds, transforming simple hydrocarbon building blocks into valuable synthetic intermediates. liverpool.ac.uk

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) avoids the use of potentially toxic and expensive metals. Chiral primary amines have been used to catalyze the desymmetric dehydrogenation of 4-substituted cyclohexanones, generating chiral 4-substituted cyclohexenones with a remote γ-stereocenter. researchgate.net This approach proceeds via the oxidation of a ketone enamine by a hypervalent iodine reagent. researchgate.net

Interactive Data Table: Comparison of Catalytic Methods for Cyclohexenone Synthesis

| Catalytic System | Reaction Type | Key Advantages |

| Ene-reductases (e.g., OPR3, YqjM) | Asymmetric Hydrogenation | High enantioselectivity, mild reaction conditions, enzymatic catalyst. acs.org |

| Monooxygenases | Baeyer-Villiger Oxidation | High chemo-, regio-, and enantioselectivity, produces valuable chiral lactones. researchgate.net |

| Visible Light/Photosensitizer | [2+2] Cycloaddition | Uses light as a reagent, ambient temperature, high diastereoselectivity. acs.org |

| Copper(I)-NHC Complexes | Allylic Oxidation | Environmentally benign catalyst, high regioselectivity, functional group tolerance. liverpool.ac.uk |

| Chiral Primary Amines (Organocatalysis) | Desymmetric Dehydrogenation | Metal-free, creates remote stereocenters. researchgate.net |

By employing these green chemistry approaches, the synthesis and transformations involving the this compound scaffold can be conducted in a more sustainable and environmentally responsible manner. These methodologies not only reduce the environmental impact of chemical processes but also open up new avenues for the efficient construction of complex and biologically active molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.